N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(Cyclohexylmethyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the benzamide structure, along with three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and cyclohexylmethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with cyclohexylmethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(Cyclohexylmethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(Cyclohexylmethyl)benzamide: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,4,5-Trimethoxybenzamide: Lacks the cyclohexylmethyl group, affecting its interaction with molecular targets.
N-(Cyclohexylmethyl)-4-methoxybenzamide: Contains only one methoxy group, leading to different chemical behavior.
Uniqueness: N-(Cyclohexylmethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both the cyclohexylmethyl group and three methoxy groups, which confer specific chemical properties and potential biological activities. This combination of functional groups allows for diverse reactivity and applications in various fields.
Properties
CAS No. |
802975-56-0 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H25NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h9-10,12H,4-8,11H2,1-3H3,(H,18,19) |
InChI Key |
SASDFNCCKVWEIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCCC2 |
solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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